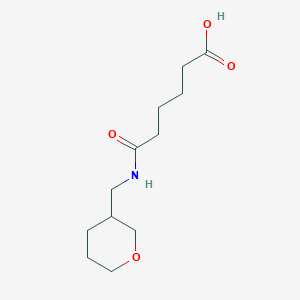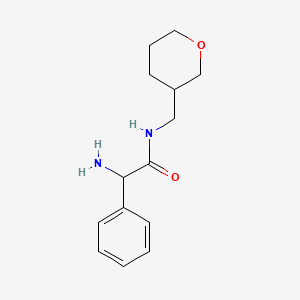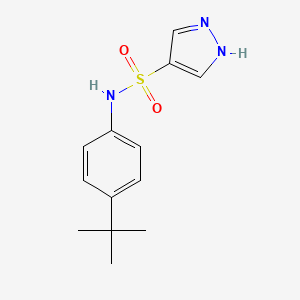
6-(Oxan-3-ylmethylamino)-6-oxohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Oxan-3-ylmethylamino)-6-oxohexanoic acid, also known as OMA, is a synthetic amino acid derivative that has been widely studied for its potential applications in scientific research. OMA is a unique compound that possesses a variety of interesting biochemical and physiological properties, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
6-(Oxan-3-ylmethylamino)-6-oxohexanoic acid has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of drug discovery, where 6-(Oxan-3-ylmethylamino)-6-oxohexanoic acid has been shown to have a variety of interesting pharmacological properties. For example, 6-(Oxan-3-ylmethylamino)-6-oxohexanoic acid has been shown to inhibit the activity of certain enzymes, which could be useful in the development of new drugs for a variety of diseases.
Mecanismo De Acción
The mechanism of action of 6-(Oxan-3-ylmethylamino)-6-oxohexanoic acid is complex and not fully understood. However, it is believed that 6-(Oxan-3-ylmethylamino)-6-oxohexanoic acid works by binding to specific receptors in the body, which then leads to a cascade of biochemical reactions that ultimately result in the observed physiological effects.
Biochemical and Physiological Effects
6-(Oxan-3-ylmethylamino)-6-oxohexanoic acid has been shown to have a variety of interesting biochemical and physiological effects. For example, 6-(Oxan-3-ylmethylamino)-6-oxohexanoic acid has been shown to increase the production of certain neurotransmitters in the brain, which could be useful in the treatment of certain mental health disorders. Additionally, 6-(Oxan-3-ylmethylamino)-6-oxohexanoic acid has been shown to have antioxidant properties, which could be useful in the treatment of certain diseases that are caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(Oxan-3-ylmethylamino)-6-oxohexanoic acid has a number of advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and purify, and it has been shown to be stable under a variety of conditions. Additionally, 6-(Oxan-3-ylmethylamino)-6-oxohexanoic acid has been shown to have a low toxicity profile, which makes it a promising candidate for further investigation.
However, there are also some limitations to the use of 6-(Oxan-3-ylmethylamino)-6-oxohexanoic acid in laboratory experiments. For example, it can be difficult to obtain large quantities of the compound, which can limit its use in certain types of experiments. Additionally, the mechanism of action of 6-(Oxan-3-ylmethylamino)-6-oxohexanoic acid is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of interesting directions for future research on 6-(Oxan-3-ylmethylamino)-6-oxohexanoic acid. One area of research that is particularly promising is the development of new drugs based on the structure of 6-(Oxan-3-ylmethylamino)-6-oxohexanoic acid. Additionally, further research is needed to fully understand the mechanism of action of 6-(Oxan-3-ylmethylamino)-6-oxohexanoic acid and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential limitations of 6-(Oxan-3-ylmethylamino)-6-oxohexanoic acid and to identify any potential side effects or toxicity issues that may arise with its use.
Métodos De Síntesis
6-(Oxan-3-ylmethylamino)-6-oxohexanoic acid can be synthesized using a variety of methods, including the reaction of 3-aminooxan-2-ylmethanol with 6-bromo-6-oxohexanoic acid. This reaction yields 6-(Oxan-3-ylmethylamino)-6-oxohexanoic acid as a white crystalline solid, which can be purified using standard laboratory techniques.
Propiedades
IUPAC Name |
6-(oxan-3-ylmethylamino)-6-oxohexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c14-11(5-1-2-6-12(15)16)13-8-10-4-3-7-17-9-10/h10H,1-9H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFHVOUMKPCBBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CNC(=O)CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Oxan-3-ylmethylamino)-6-oxohexanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid](/img/structure/B7559261.png)
![2-[Ethyl-(2,4,6-trichlorophenyl)sulfonylamino]acetic acid](/img/structure/B7559269.png)
![2-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]-ethylamino]acetic acid](/img/structure/B7559273.png)
![2-[(4-Ethoxyphenyl)methyl-ethylamino]acetic acid](/img/structure/B7559278.png)

![N-(2-benzylphenyl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7559292.png)
![2-[(2,3-Dimethylbenzoyl)-ethylamino]acetic acid](/img/structure/B7559302.png)

![N-[4-ethoxy-3-(hydroxymethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7559318.png)
![3-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7559326.png)



